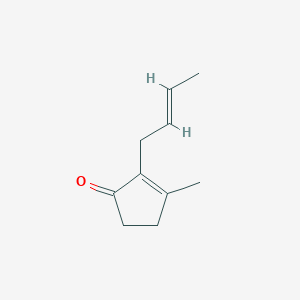

2-(But-2-EN-1-YL)-3-methylcyclopent-2-EN-1-one

Description

2-(But-2-en-1-yl)-3-methylcyclopent-2-en-1-one is a cyclopentenone derivative characterized by a bicyclic structure with a conjugated enone system and an alkenyl substituent. Its molecular formula is C₁₀H₁₂O, and its structure features a cyclopent-2-en-1-one core substituted with a but-2-enyl group at position 2 and a methyl group at position 3. This compound shares structural similarities with natural fragrance ingredients like jasmone derivatives, which are widely used in perfumery due to their floral, woody odor profiles.

Properties

Molecular Formula |

C10H14O |

|---|---|

Molecular Weight |

150.22 g/mol |

IUPAC Name |

2-[(E)-but-2-enyl]-3-methylcyclopent-2-en-1-one |

InChI |

InChI=1S/C10H14O/c1-3-4-5-9-8(2)6-7-10(9)11/h3-4H,5-7H2,1-2H3/b4-3+ |

InChI Key |

IVLCENBZDYVJPA-ONEGZZNKSA-N |

Isomeric SMILES |

C/C=C/CC1=C(CCC1=O)C |

Canonical SMILES |

CC=CCC1=C(CCC1=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(But-2-EN-1-YL)-3-methylcyclopent-2-EN-1-one can be achieved through several methods. One common approach involves the reaction of cyclopentadiene with but-2-en-1-yl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs under an inert atmosphere and at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes can be used to facilitate the coupling reactions. The reaction conditions are optimized to achieve efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(But-2-EN-1-YL)-3-methylcyclopent-2-EN-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds to single bonds, yielding saturated derivatives.

Substitution: Nucleophilic substitution reactions can occur at the butenyl group, where nucleophiles such as halides or amines replace the existing substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydride as a base and various nucleophiles depending on the desired substitution.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of saturated cyclopentane derivatives.

Substitution: Formation of substituted cyclopentene derivatives.

Scientific Research Applications

2-(But-2-EN-1-YL)-3-methylcyclopent-2-EN-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(But-2-EN-1-YL)-3-methylcyclopent-2-EN-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between 2-(But-2-en-1-yl)-3-methylcyclopent-2-en-1-one and its analogs:

Physicochemical Properties

- Volatility and Solubility : Shorter alkenyl chains (e.g., butenyl) reduce molecular weight and increase volatility compared to pentenyl analogs. Oxygen-containing substituents (e.g., pentyloxy) enhance polarity, improving solubility in polar solvents .

- Stability: Conjugated enone systems (as in the target compound) are prone to Michael addition reactions, which may limit shelf life compared to cyclopentanone derivatives .

Biological Activity

2-(But-2-EN-1-YL)-3-methylcyclopent-2-EN-1-one is an organic compound characterized by its unique cyclopentene structure, which includes a butenyl side chain and a methyl substituent. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including anti-inflammatory and anticancer properties.

The molecular formula of this compound is C10H14O, with a molecular weight of 150.22 g/mol. Its structural characteristics can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C10H14O |

| Molecular Weight | 150.22 g/mol |

| IUPAC Name | 2-[(E)-but-2-enyl]-3-methylcyclopent-2-en-1-one |

| InChI Key | IVLCENBZDYVJPA-ONEGZZNKSA-N |

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising applications:

1. Anticancer Activity:

Studies have indicated that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and modulation of signaling pathways associated with cancer progression.

Case Study:

A study published in The Journal of Medicinal Chemistry demonstrated that derivatives of cyclopentene compounds showed significant inhibition of cancer cell proliferation, suggesting that this compound could be a candidate for further investigation in anticancer drug development .

2. Anti-inflammatory Properties:

Research has shown that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Study:

A recent investigation highlighted the ability of certain cyclopentenone derivatives to suppress the expression of COX enzymes and reduce inflammation in animal models . This suggests that this compound may also exhibit similar anti-inflammatory effects.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, including enzymes and receptors. The compound may act as a ligand, modulating enzyme activity or altering signal transduction pathways.

Synthesis and Reactivity

The synthesis of this compound typically involves the reaction of cyclopentadiene with butenyl bromide under basic conditions. This method allows for the formation of the desired cyclopentene structure while maintaining high yields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.